molecular formula C17H23ClN2O2 B13766037 N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride

N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride

Cat. No.: B13766037
M. Wt: 322.8 g/mol
InChI Key: YVKSVPQVOMGOIU-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride is a structurally complex compound characterized by the integration of an adamantane moiety with a nicotinamide backbone. The adamantane group, known for its lipophilic and rigid bicyclic structure, enhances membrane permeability and metabolic stability, making this compound of interest in medicinal chemistry. The synthesis of adamantane derivatives typically involves reactions between nicotinic acid derivatives and adamantyl mercaptan in boiling acetic anhydride, as observed in related analogs . Spectral methods such as IR and $^1$H-NMR are employed to confirm structural integrity, alongside determination of melting points .

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

N-(1-adamantylmethyl)-1-oxidopyridin-1-ium-3-carboxamide;hydrochloride

InChI

InChI=1S/C17H22N2O2.ClH/c20-16(15-2-1-3-19(21)10-15)18-11-17-7-12-4-13(8-17)6-14(5-12)9-17;/h1-3,10,12-14H,4-9,11H2,(H,18,20);1H

InChI Key

YVKSVPQVOMGOIU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C[N+](=CC=C4)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride typically involves the reaction of 1-adamantylmethylamine with nicotinamide 1-oxide in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in studies related to cell signaling, metabolism, and enzyme activity .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug development, particularly in targeting specific molecular pathways .

Industry: In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting redox reactions and energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Adamantylthionicotinic Acid Derivatives (Compounds 6-8)

These derivatives (e.g., 1-adamantylthionicotinic acid, nicotinamide, and nicotinonitrile N-oxides) share the adamantane core but differ in their heterocyclic components. Key comparisons include:

  • Synthesis : Synthesized via analogous methods (reaction with 1-adamantyl mercaptan in acetic anhydride), but with nicotinic acid derivatives instead of nicotinamide .
  • Physicochemical Properties : Melting points and solubility profiles likely differ due to the thioester group’s polarity compared to the amide in the target compound .

1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride

  • Molecular Formula : C${13}$H${24}$ClN (vs. C${17}$H${25}$ClN$2$O$2$ for the target compound) .
  • Structural Differences : The absence of the nicotinamide N-oxide group reduces hydrogen-bonding capacity and redox activity. The adamantane-methylethanamine chain may confer distinct pharmacokinetic properties, such as increased basicity.
  • Applications : Likely diverges in biological targets due to the lack of a nicotinamide pharmacophore.

Nikethamide N-Oxide Hydrochloride

  • Molecular Backbone : Shares the nicotinamide N-oxide group but lacks the adamantane moiety .
  • Nikethamide derivatives are historically used as respiratory stimulants, suggesting divergent therapeutic applications .

1-Iminothiomorpholine 1-oxide Hydrochloride

  • Molecular Formula : C$4$H${11}$ClN$_2$OS (molecular weight 170.66) .
  • Key Contrasts : The thiomorpholine ring introduces sulfur and a smaller heterocycle, reducing steric bulk compared to the adamantane-nicotinamide system. This compound’s lower molecular weight may enhance solubility but limit target specificity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Method
N-(1-Adamantylmethyl)nicotinamide 1-oxide HCl C${17}$H${25}$ClN$2$O$2$ ~340.85 Adamantane + nicotinamide N-oxide Adamantyl mercaptan + nicotinamide
1-Adamantylthionicotinic acid (Compound 6) Not specified Not reported Adamantane + thionicotinic acid Adamantyl mercaptan + nicotinic acid
1-(Adamantan-1-yl)-N-methylethanamine HCl C${13}$H${24}$ClN 229.79 Adamantane + methylethanamine Not specified
Nikethamide N-Oxide Hydrochloride C${10}$H${15}$ClN$2$O$2$ ~230.70 Nicotinamide N-oxide Not specified
1-Iminothiomorpholine 1-oxide HCl C$4$H${11}$ClN$_2$OS 170.66 Thiomorpholine ring + N-oxide Not specified

Research Findings and Implications

  • Adamantane Role: The adamantyl group in the target compound enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs, compared to non-adamantane analogs like Nikethamide N-Oxide .
  • Nicotinamide vs.
  • Clinical Potential: The combination of adamantane and nicotinamide N-oxide in the target compound suggests unique interactions with enzymes like NADPH oxidases, unlike simpler analogs .

Biological Activity

N-(1-Adamantylmethyl)nicotinamide 1-oxide hydrochloride, often referred to as NAMO, is a derivative of nicotinamide that has garnered attention for its biological activities, particularly in the context of neuroinflammation and potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and relevant research findings.

NAMO exhibits several biological activities that are primarily mediated through its interaction with cellular signaling pathways. Key mechanisms include:

  • Anti-inflammatory Effects : NAMO has been shown to reduce inflammation in microglial cells, which are central to the brain's immune response. Research indicates that NAMO treatment leads to a significant decrease in pro-inflammatory cytokines such as IL-1β and TNF-α following HSV-1 infection in microglial cells .
  • Sirtuin Activation : The compound activates SIRT1, a member of the sirtuin family of proteins known for their role in deacetylation processes. This activation inhibits NF-κB signaling, a critical pathway involved in inflammatory responses .
  • Cellular Transition : NAMO promotes the transition of microglia from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype, further contributing to its anti-inflammatory properties .

Cytotoxicity and Anti-inflammatory Activity

A study assessed the cytotoxicity of NAMO using microglial cell lines. The results indicated that NAMO is non-toxic at concentrations below 320 μM. At these non-toxic concentrations, NAMO effectively reduced the expression of inflammatory cytokines induced by HSV-1 infection .

Concentration (μM) Cytokine Levels (IL-1β) Cytokine Levels (TNF-α)
0HighHigh
160ModerateModerate
320LowLow

In Vivo Studies

In vivo experiments involving mice demonstrated that administration of NAMO significantly mitigated symptoms associated with herpes simplex encephalitis (HSE). Mice treated with NAMO exhibited reduced neurological symptoms and weight loss compared to untreated controls .

Case Studies

Several case studies highlight the therapeutic potential of NAMO:

  • HSV-1 Induced Inflammation : In a controlled study, mice administered NAMO showed improved clinical scores related to HSE symptoms compared to those receiving a placebo. The treatment group exhibited less severe eye lesions and better overall behavior scores .
  • Potential Biomarker for CYP2E1 Activity : Research has suggested that nicotinamide N-oxide could serve as a biomarker for CYP2E1 activity, which may have implications for understanding metabolic pathways related to nicotinamide derivatives .

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